molecular formula C25H25NO B10767119 (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B10767119
M. Wt: 355.5 g/mol
InChI Key: NMSMHEOGZBXQDF-UHFFFAOYSA-N
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Description

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Synthetic cannabinoids are often used in scientific research to study the endocannabinoid system and its interactions with various receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone typically involves the condensation of 8-methylnaphthalene-1-carboxaldehyde with 1-pentylindole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or halogenating agents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Employed in the study of the endocannabinoid system and its role in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.

    Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical and recreational purposes.

Mechanism of Action

The mechanism of action of (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the endocannabinoid system. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids, and modulates various signaling pathways. This interaction leads to a range of physiological effects, including altered neurotransmitter release, modulation of pain perception, and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (8-methylnaphthalen-1-yl)-(1-butylindol-3-yl)methanone
  • (8-methylnaphthalen-1-yl)-(1-hexylindol-3-yl)methanone
  • (8-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone

Uniqueness

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the 8-methylnaphthalene moiety and the pentyl side chain contributes to its high affinity for cannabinoid receptors and its potent biological effects. This compound is often used as a reference standard in research to compare the activity and potency of other synthetic cannabinoids.

Properties

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3

InChI Key

NMSMHEOGZBXQDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C

Origin of Product

United States

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